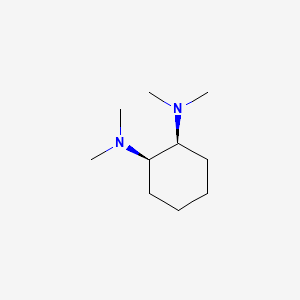
cis-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine: is an organic compound with the molecular formula C10H22N2. It is a derivative of cyclohexane, where the amine groups are substituted with four methyl groups. This compound is known for its unique stereochemistry, where the substituents are in the cis configuration, meaning they are on the same side of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction proceeds through nucleophilic substitution, where the amine groups are methylated to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine groups in this compound can participate in nucleophilic substitution reactions. For example, they can react with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides; reactions are often conducted in polar solvents like acetonitrile or dimethylformamide.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
cis-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their catalytic properties in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition, particularly in the inhibition of amine oxidases. It serves as a model compound to understand the interaction between amines and enzymes.
Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate. Its derivatives are explored for their therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals, such as surfactants and corrosion inhibitors. Its unique structure makes it suitable for applications requiring specific steric and electronic properties.
Mechanism of Action
The mechanism of action of cis-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes.
Comparison with Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: This compound has a similar structure but with an ethylene backbone instead of a cyclohexane ring. It is commonly used as a ligand in coordination chemistry.
N,N’-Dimethylcyclohexane-1,2-diamine: This compound has only two methyl groups, making it less sterically hindered compared to cis-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine.
N,N-Dimethylethylenediamine: Similar to N,N,N’,N’-Tetramethylethylenediamine but with fewer methyl groups, leading to different steric and electronic properties.
Uniqueness: this compound is unique due to its cis configuration, which imparts specific steric and electronic properties. This configuration makes it particularly useful in applications requiring precise control over molecular interactions, such as in catalysis and enzyme inhibition.
Properties
CAS No. |
46026-77-1 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
(1R,2S)-1-N,1-N,2-N,2-N-tetramethylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C10H22N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h9-10H,5-8H2,1-4H3/t9-,10+ |
InChI Key |
DVDGHRQOLYEZAE-AOOOYVTPSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@@H]1N(C)C |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















